Boric Acid Tris(hexafluoroisopropyl) Ester
Overview
Description
Boric Acid Tris(hexafluoroisopropyl) Ester is a chemical compound with the molecular formula C9H3BF18O3 and a molecular weight of 511.9 g/mol . It is known for its high thermal and chemical stability, making it a valuable reagent in various chemical processes . The compound appears as a white powder or lump and has a melting point of 31°C and a boiling point of 117-118°C .
Mechanism of Action
Target of Action
Boric Acid Tris(hexafluoroisopropyl) Ester is a versatile compound used in organic synthesis . It is often used as a catalyst or reagent in various reactions . The primary targets of this compound are the reactant molecules in the reactions it catalyzes or participates in.
Mode of Action
The compound interacts with its targets by facilitating the formation of new bonds or the breaking of existing ones. This can lead to significant changes in the structure and properties of the target molecules .
Biochemical Pathways
This compound is involved in several biochemical pathways, including the synthesis of fluorinated compounds and the catalysis of olefin polymerization and aromatic compound boronation . These pathways can have various downstream effects, depending on the specific reactions and the molecules involved.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of fluorinated compounds, it can help incorporate fluorine atoms into the target molecules, altering their properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to its decomposition . Therefore, it is typically stored under an inert gas and in a cool, dry place .
Biochemical Analysis
Biochemical Properties
Boric Acid Tris(hexafluoroisopropyl) Ester plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form stable complexes with certain enzymes, thereby modulating their catalytic activity. For instance, it can act as an inhibitor for enzymes that require boron as a cofactor, thereby affecting metabolic pathways that depend on these enzymes .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect the expression of certain genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, it can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to certain tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic pathways. For example, it can inhibit enzymes that are critical for the synthesis of certain metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interaction with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boric Acid Tris(hexafluoroisopropyl) Ester is typically synthesized by reacting hexafluoroisopropanol with boric acid or boron trichloride . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
3C3H2F6OH+B(OH)3→B(OC3H2F6)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexafluoroisopropanol and boric acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to facilitate the esterification process . The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Boric Acid Tris(hexafluoroisopropyl) Ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed in the presence of water or aqueous acids to yield hexafluoroisopropanol and boric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary, including substituted hexafluoroisopropyl derivatives.
Hydrolysis Products: The primary products of hydrolysis are hexafluoroisopropanol and boric acid.
Scientific Research Applications
Boric Acid Tris(hexafluoroisopropyl) Ester has several applications in scientific research:
Comparison with Similar Compounds
Boric Acid Tris(trifluoroisopropyl) Ester: Similar in structure but with trifluoroisopropyl groups instead of hexafluoroisopropyl groups.
Boric Acid Tris(pentafluorophenyl) Ester: Contains pentafluorophenyl groups, offering different reactivity and applications.
Uniqueness: Boric Acid Tris(hexafluoroisopropyl) Ester is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BF18O3/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMBIWYUVPAPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BF18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-80-8 | |
Record name | Tris(2H-hexafluoroisopropyl) borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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